1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 4-fluorophenyl ethylamine with piperazine under controlled conditions. The resulting intermediate is then subjected to a condensation reaction with prop-2-en-1-one. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms that result in changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[2-(4-chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one
- 1-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one
- 1-[4-[2-(4-methylphenyl)ethyl]piperazin-1-yl]prop-2-en-1-one
Uniqueness
1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-2-15(19)18-11-9-17(10-12-18)8-7-13-3-5-14(16)6-4-13/h2-6H,1,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVUUXZCURXLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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